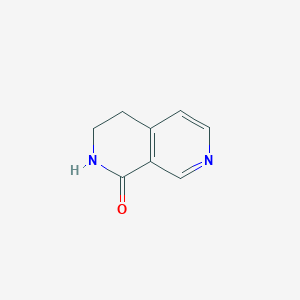

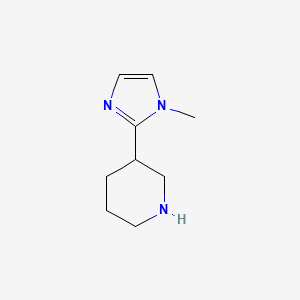

3,4-Dihydro-2,7-naphthyridin-1(2H)-one

Descripción general

Descripción

The naphthyridinone compounds, including "3,4-Dihydro-2,7-naphthyridin-1(2H)-one," are bicyclic systems containing two nitrogen atoms in a condensed pyridine ring system. These compounds are known for their versatility in chemical reactions and potential applications in developing pharmaceuticals and materials science due to their optical and electronic properties.

Synthesis Analysis

The synthesis of naphthyridinone derivatives, including "this compound," involves multiple steps, including condensation, elimination, and cycloaddition reactions. An efficient synthesis approach for 1,6-naphthyridin-7(6H)-ones showcased their fluorescence properties, indicating their potential in biological applications and luminescent devices (Beghennou et al., 2023). Another notable synthesis involves microwave-activated inverse electron-demand Diels–Alder reactions, a method that underscores the compound's adaptability in creating structurally diverse naphthyridinones (Fadel et al., 2014).

Molecular Structure Analysis

Naphthyridinones exhibit a rich variety in their molecular structures, which can significantly affect their chemical and physical properties. For instance, crystal structure analysis of certain derivatives has provided insights into their conformation and potential interactions with biological targets (Guillon et al., 2017).

Chemical Reactions and Properties

Naphthyridinones undergo various chemical reactions, including palladium-catalyzed cross-coupling and SNAr reactions, enabling the synthesis of highly functionalized derivatives. These reactions are pivotal for modifying the compound to enhance its bioactivity or tailor its electronic properties for specific applications (Montoir et al., 2015).

Physical Properties Analysis

The physical properties of naphthyridinones, such as their phase transition temperatures and crystallization behaviors, are crucial for their application in material science. For example, derivatives synthesized for semiconductor materials demonstrated thermal robustness and high phase transition temperatures, making them suitable for electronic devices (Wang et al., 2012).

Aplicaciones Científicas De Investigación

Synthetic Methodologies

- A study by Murray, Rose, and Curto (2023) details the synthesis of 3,4-dihydro-2,7-naphthyridin-1(2H)-ones using a new 3-step, 2-pot method, demonstrating its utility in creating compounds with quaternary centers and aryl substitutions at the benzylic carbon (Murray, Rose, & Curto, 2023).

Chemical Properties and Interactions

- Alvarez-Rúa et al. (2004) explored the tautomerism and hydrogen bonding behavior of 2,7-disubstituted 1,8-naphthyridines, including 3,4-dihydro-2,7-naphthyridin-1(2H)-ones. Their study offers insight into the secondary interactions and structural analysis of these compounds (Alvarez-Rúa et al., 2004).

Advanced Synthesis Techniques

- Fadel et al. (2014) reported on the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones through microwave-activated inverse electron-demand Diels–Alder reactions. This method highlights an efficient synthetic route for these compounds (Fadel et al., 2014).

Innovative Synthetic Routes

- A study by Vvedensky et al. (2005) demonstrates a novel synthetic route to dihydronaphthyridines and naphthyridine-1-ones, showing the versatility of 3,4-dihydro-2,7-naphthyridin-1(2H)-one as a precursor in organic synthesis (Vvedensky et al., 2005).

Natural Product Analogs

- Sellstedt and Almqvist (2011) developed a three-component reaction forming dihydro 2,7-naphthyridine-1-ones, analogous to the natural product lophocladine. This study underscores the compound's potential in mimicking natural bioactive structures (Sellstedt & Almqvist, 2011).

Complex Molecular Structures

- Research by Nagarajan et al. (1994) involved the formation of complex molecular structures using this compound, demonstrating its role in creating novel potential alkaloidal systems (Nagarajan et al., 1994).

Derivatives and Applications

- Xu et al. (2014) synthesized 10-phenyl-[1,2,4]triazolo[1,5-b][2,7]naphthyridin-5(3H)-one derivatives from 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, highlighting the compound's utility in creating diverse and potentially bioactive derivatives (Xu et al., 2014).

Structural Analysis and Characterization

- Dembélé et al. (2018) reported on the synthesis of 3,7-disubstituted 1,6-naphthyridin-4(1H)-ones using this compound, showcasing its role in enabling the structural analysis of novel compounds (Dembélé et al., 2018).

Biological Relevance

- Oliveras et al. (2021) presented a review on the biomedical applications of 1,6-naphthyridin-2(1H)-ones, including 3,4-dihydro derivatives, emphasizing their potential as ligands for various receptors (Oliveras et al., 2021).

Novel Organic Semiconductor Materials

- Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines, investigating their opto-electrical properties and potential as organic semiconductor materials (Wang et al., 2012).

Propiedades

IUPAC Name |

3,4-dihydro-2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1,3,5H,2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVQSZGFKBWCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2493764.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)

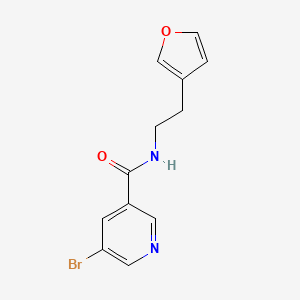

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2493767.png)

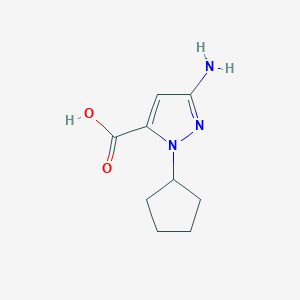

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)

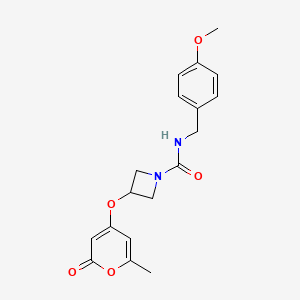

![8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493779.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)